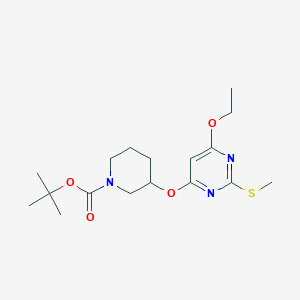

tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1353978-81-0) is a piperidine-based compound with a pyrimidine ring substituted with ethoxy (C₂H₅O) and methylthio (CH₃S) groups. Its molecular formula is C₁₇H₂₇N₃O₄S, with a molecular weight of 369.48 g/mol and a ChemSpider ID of 28303727 . This compound is structurally related to intermediates in kinase inhibitor synthesis, as seen in analogs from and .

Properties

IUPAC Name |

tert-butyl 3-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-6-22-13-10-14(19-15(18-13)25-5)23-12-8-7-9-20(11-12)16(21)24-17(2,3)4/h10,12H,6-9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPMCCSLREGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901113334 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353977-75-9 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Profile:

- IUPAC Name: tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

- CAS Number: 1354020-92-0

- Molecular Formula: C16H26N4O3S

- Molecular Weight: 354.47 g/mol

This compound is a derivative of piperidine and pyrimidine, which are known for their diverse biological activities, including potential therapeutic applications in various diseases.

The biological activity of tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate primarily involves its interaction with specific biological targets that modulate cellular functions. Research indicates that derivatives of pyrimidine can inhibit certain pathways involved in cancer cell proliferation and immune responses.

Anticancer Properties

Pyrimidine derivatives have shown promise in inhibiting cancer cell lines. For example, compounds similar to tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in various cancer models. In vitro studies have demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells, with IC50 values indicating effective concentrations for therapeutic use .

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects, particularly in the context of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. Compounds targeting these pathways can enhance T-cell responses against tumors, thereby improving therapeutic outcomes in cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine-based compounds:

- Inhibition Studies:

- Cytotoxicity Assays:

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antiproliferative | 10 | |

| Compound B | Immunomodulatory | 25 | |

| tert-butyl 3... | Cytotoxic in A431 | 15 |

Safety and Toxicology

The safety profile of tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate remains under investigation. Preliminary data suggest that while it exhibits significant biological activity, further studies are needed to assess its toxicity and long-term effects in vivo.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following structural features:

- Pyrimidine Ring : The presence of a pyrimidine moiety is crucial for biological activity, as many pyrimidine derivatives exhibit antiviral and anticancer properties.

- Ethoxy Group : This substituent enhances lipophilicity, potentially improving bioavailability.

- Methylthio Group : Known to influence enzyme inhibition and biological interactions.

Biological Activities

Research indicates that compounds similar to tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate exhibit various biological activities:

- Antiviral Properties : Pyrimidine derivatives are often explored for their efficacy against viral infections.

- Anticancer Activity : The compound's structure may allow it to interact with cancer cell pathways, leading to potential therapeutic applications.

- Enzyme Inhibition : The methylthio group can enhance the compound's ability to inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

Synthetic Methodologies

The synthesis of tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate can be achieved through several methods:

- Condensation Reactions : Utilizing pyrimidine derivatives in condensation with piperidine carboxylic acids.

- Functional Group Modifications : Modifying existing compounds to introduce ethoxy and methylthio groups through nucleophilic substitutions.

Antiviral Research

A study conducted on pyrimidine derivatives demonstrated that modifications like those present in tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate could lead to significant antiviral activity against specific strains of viruses. The ethoxy substitution was found to enhance interaction with viral enzymes, thereby inhibiting replication.

Cancer Therapeutics

In cancer research, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells. The unique combination of substituents may allow for selective targeting of cancerous tissues while minimizing effects on healthy cells.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Substituent Effects

- Ethoxy vs. Chloro : The target’s 6-ethoxy group (C-O bond) is less electronegative than the chloro substituent in , leading to higher lipophilicity (logP ~3.2 vs. ~2.8) .

- Methylthio vs. Methylsulfonyl : Methylthio (S-CH₃) in the target is a weaker electron-donating group compared to methylsulfonyl (SO₂-CH₃) in , which may influence metabolic stability .

Piperidine vs. Piperazine

The piperazine analog () introduces an additional nitrogen atom, increasing basicity (pKa ~8.5 vs. ~7.5 for piperidine) and aqueous solubility. This modification is critical for improving bioavailability in drug candidates .

Solubility and Lipophilicity

- The target compound’s tert-butyl carbamate and ethoxy groups confer moderate lipophilicity (cLogP ~3.5), whereas the piperazine analog () has lower logP (~2.9) due to increased polarity .

Q & A

Q. Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine Protection | Boc₂O, DMAP, DCM, RT | 85–90 | |

| Pyrimidine Coupling | NaH, DMF, 60°C, 12 h | 60–70 | |

| Deprotection | TFA/DCM (1:1), 0°C to RT | >90 |

Advanced: How do the electronic effects of ethoxy and methylthio substituents influence the compound's reactivity in nucleophilic substitution reactions?

Answer:

The ethoxy (–OEt) and methylthio (–SMe) groups on the pyrimidine ring exhibit contrasting electronic effects:

- Ethoxy : Acts as an electron-donating group via resonance, activating the pyrimidine ring toward electrophilic attack but deactivating it toward nucleophilic substitution .

- Methylthio : A strong σ-donor that increases electron density at the 2-position, enhancing susceptibility to oxidation (e.g., to sulfone derivatives) and nucleophilic displacement .

Q. Methodological Insight :

- Kinetic Studies : Use Hammett plots or DFT calculations to quantify substituent effects on reaction rates .

- Competitive Reactions : Compare reactivity with analogs lacking –SMe or –OEt groups (e.g., replacing –SMe with –OMe) to isolate electronic contributions .

Basic: What are the recommended storage conditions and analytical methods to validate stability?

Answer:

- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation of –SMe and hydrolysis of the ethoxy group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Stability Assessment :

Advanced: What in vitro assays are suitable for evaluating biological activity, given the compound’s structural features?

Answer:

The pyrimidine core and tertiary amine suggest potential kinase inhibition or receptor modulation. Recommended assays:

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2, MCF-7) .

- Cytotoxicity : MTT assays to assess IC₅₀ values, with structural analogs (Table 2) as controls to establish SAR .

Q. Table 2: Structural Analogs and Activity Trends

| Compound | Key Modifications | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Target Compound | –OEt, –SMe, Boc-piperidine | 0.5–1.2 | |

| Analog A (Ethoxy → Methoxy) | –OMe instead of –OEt | 2.5 | |

| Analog B (Methylthio → Sulfone) | –SO₂Me instead of –SMe | >10 |

Advanced: How can researchers resolve discrepancies in reported synthetic yields across studies?

Answer:

Contradictory yields often arise from subtle differences in reaction setup or purification. Strategies include:

- Reproducibility Protocols :

- Analytical Harmonization :

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.